molecular formula C13H11F3N6 B12436556 1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole

1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole

Cat. No.: B12436556
M. Wt: 308.26 g/mol
InChI Key: KOEIAOVEUSZBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole (CAS: 103470-51-5, molecular formula: C₁₃H₁₁F₃N₆) is a triazole-based derivative with a fluorinated aromatic backbone and dual triazole moieties. Its structure features a 2,4-difluorophenyl group linked to a propyl chain substituted with fluorine and two 1H-1,2,4-triazole rings. The molecular weight is 308.26 g/mol, and it is typically synthesized via epoxide ring-opening reactions or nucleophilic substitutions involving triazole intermediates .

Properties

Molecular Formula

C13H11F3N6

Molecular Weight

308.26 g/mol

IUPAC Name

1-[2-(2,4-difluorophenyl)-2-fluoro-3-(1,2,4-triazol-1-yl)propyl]-1,2,4-triazole

InChI

InChI=1S/C13H11F3N6/c14-10-1-2-11(12(15)3-10)13(16,4-21-8-17-6-19-21)5-22-9-18-7-20-22/h1-3,6-9H,4-5H2

InChI Key

KOEIAOVEUSZBBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole typically involves multiple steps, including the formation of the triazole rings and the introduction of the difluorophenyl and fluoro groups. One common method involves the reaction of 2,4-difluorobenzyl chloride with sodium azide to form the corresponding azide, which is then subjected to a cyclization reaction with propargyl alcohol to form the triazole ring. The resulting intermediate is further reacted with fluorinating agents to introduce the fluoro group .

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include dimethyl sulfoxide (DMSO) and acetonitrile, while catalysts such as copper(I) iodide are employed to facilitate the cyclization reactions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound’s fluorine atoms and triazole moieties participate in nucleophilic substitutions. Key observations include:

  • Fluorine displacement : The electron-withdrawing nature of fluorine enhances reactivity at adjacent carbon atoms. For example, the fluoro-propyl chain undergoes substitution with nucleophiles like amines or thiols under basic conditions.

  • Epoxide ring-opening : Precursor epoxide intermediates (e.g., 1-[2-(2,4-difluorophenyl)-oxiranyl methyl]-1H-1,2,4-triazole) react with nucleophiles such as 1,2,4-triazole to form derivatives. This step is critical in synthesizing antifungal agents like fluconazole .

Reaction Table: Nucleophilic Substitutions

SubstrateNucleophileConditionsProductYieldSource
Epoxide intermediate1,2,4-TriazoleK₂CO₃, isopropanol, 75°CFluconazole72%
Fluoro-propyl derivativeBenzylamineKI, K₂CO₃, CH₃CN, room temp3-(Benzylamino)-2-propanol derivative81%

Cycloaddition and Click Chemistry

The triazole ring participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling modular functionalization:

  • Propargyl substitutions : Reactions with propargyl bromide in acetonitrile yield alkynylated intermediates, which undergo click chemistry to form 1,2,3-triazole hybrids .

  • Biological activity enhancement : These reactions are leveraged to synthesize analogs with improved antifungal potency .

Example Reaction Pathway :

  • Propargylation:
    Compound+Propargyl bromideKI, K₂CO₃Alkynylated intermediate\text{Compound} + \text{Propargyl bromide} \xrightarrow{\text{KI, K₂CO₃}} \text{Alkynylated intermediate}

  • CuAAC:
    Alkynylated intermediate+AzideCu(I)1,2,3-Triazole conjugate\text{Alkynylated intermediate} + \text{Azide} \xrightarrow{\text{Cu(I)}} \text{1,2,3-Triazole conjugate}

Stability and Degradation Reactions

The compound exhibits stability under standard conditions but degrades under extreme environments:

  • Hydrolysis : Acidic or basic conditions cleave the triazole-propyl bond, forming difluorophenyl ketones.

  • Oxidation : Strong oxidizing agents (e.g., H₂O₂) oxidize the triazole ring, reducing antifungal efficacy.

Degradation Products :

  • 2,4-Difluorophenylacetic acid (hydrolysis product).

  • Triazole N-oxide (oxidation product).

Enzyme-Target Interactions (Biological Reactivity)

As an antifungal agent, the compound inhibits lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis:

  • Mechanism : Coordination of the triazole nitrogen to the fungal cytochrome P450 heme iron blocks substrate access.

  • Structure-Activity Relationship : Fluorine atoms enhance lipophilicity and binding affinity to the enzyme’s hydrophobic active site .

Key Antifungal Derivatives :

DerivativeTarget Enzyme IC₅₀ (nM)Antifungal Spectrum
Parent compound12.3 ± 1.5Candida albicans, Aspergillus
Propargyl analog (1q)8.7 ± 0.9Broad-spectrum activity

Synthetic Routes and Key Intermediates

The compound is synthesized via multi-step protocols involving:

  • Epoxidation : Reacting 2,4-difluoroacetophenone with trimethyl sulfoxonium iodide to form an epoxide intermediate .

  • Triazole coupling : Nucleophilic ring-opening of the epoxide with 1,2,4-triazole under basic conditions .

Critical Reaction Parameters :

  • Phase-transfer catalysts (e.g., tetrabutyl ammonium bromide) improve epoxidation yields .

  • Solvent choice (e.g., isopropanol vs. acetonitrile) affects reaction kinetics and purity .

Comparative Reactivity with Analogues

Reactivity differences among triazole antifungals:

CompoundReactivity with NucleophilesStability in AcidCYP51 Inhibition
FluconazoleModerateHigh15.2 nM
Parent compoundHighModerate12.3 nM
VoriconazoleLowLow6.8 nM

Scientific Research Applications

1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its antifungal activity and potential use in treating fungal infections.

    Medicine: Incorporated into pharmaceutical formulations for the treatment of fungal diseases such as candidiasis and aspergillosis.

    Industry: Used in the development of antifungal coatings and materials.

Mechanism of Action

The antifungal activity of 1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole is primarily due to its ability to inhibit the enzyme lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, the compound disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately causing cell death in fungi[4][4].

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Key Properties / Activity Reference
Target Compound 2,4-Difluorophenyl; 2-fluoro-propyl linker; dual triazoles 308.26 Limited data; presumed antifungal activity
Fluconazole 2,4-Difluorophenyl; 1,2,4-triazole; hydroxyl-propyl linker 306.27 Broad-spectrum antifungal (Candida, Cryptococcus)
Compound 8p 2,4-Difluorophenyl; urea-thiadiazolyl substituent 489.0 (MS) Enhanced in vitro antifungal activity (MIC₈₀ ≤ 0.125 μg/mL for Candida spp.)
Impurity IV (CCM) 2,4-Difluorophenyl; epoxypropyl-triazole 267.25 Genotoxic byproduct in fluconazole synthesis
Compound 7b/7d/7e (Zhou et al.) Piperidinyl/phenyl-piperazinyl substitutions ~350–400 Superior activity vs. fluconazole (MIC₈₀: 0.125–0.5 μg/mL)
Nitro-Triazole Derivatives (Series A) Nitro-triazole; disubstituted phenyl ~350–380 Moderate antifungal activity (MIC₈₀: 1–4 μg/mL)

Key Findings

Compound 8p (urea-thiadiazolyl derivative) exhibits superior activity against Candida spp. (MIC₈₀ ≤ 0.125 μg/mL) due to its extended conjugated system, improving target binding . Piperidinyl/phenyl-piperazinyl analogs (e.g., 7b, 7d) show 4-fold higher potency than fluconazole, attributed to increased lipophilicity and membrane penetration .

Synthetic Byproducts and Impurities Impurity IV (epoxypropyl-triazole) is a genotoxic intermediate in fluconazole synthesis, requiring strict control during manufacturing . Epoxide intermediates (e.g., 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole) are critical precursors but prone to side reactions, necessitating optimized reaction conditions .

Stereochemical Influence

  • Enantiomers like (R)-2-(2,4-Difluorophenyl)-3-triazolylpropanediol exhibit distinct antifungal profiles, emphasizing the role of stereochemistry in target binding .

Physicochemical Properties

  • Nitro-triazole derivatives (Series A) display lower solubility than fluconazole, limiting their bioavailability despite moderate activity .
  • The target compound’s fluorine substitution may improve metabolic stability but could reduce water solubility compared to hydroxylated analogs .

Biological Activity

The compound 1-[2-(2,4-Difluorophenyl)-2-fluoro-3-(1H-1,2,4-triazol-1-yl)propyl]-1H-1,2,4-triazole (CAS No. 103470-51-5) is a derivative of the triazole class known for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential as an antifungal, antibacterial, and anticancer agent.

Chemical Structure and Properties

The molecular formula of the compound is C13H11F3N6C_{13}H_{11}F_3N_6, with a molecular weight of 308.26 g/mol. The presence of difluorophenyl and triazole moieties contributes to its biological activity through various mechanisms.

Biological Activity Overview

The biological activities of triazole derivatives have been well-documented. The compound exhibits several pharmacological effects:

  • Antifungal Activity : Triazoles are known for their antifungal properties. Research indicates that derivatives of 1,2,4-triazole show significant efficacy against various fungal strains, including Candida and Aspergillus species . The mechanism typically involves inhibition of ergosterol synthesis, a critical component of fungal cell membranes.
  • Antibacterial Activity : The compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that certain triazole derivatives exhibit minimum inhibitory concentrations (MICs) comparable to established antibiotics . For instance, compounds in this class have shown effectiveness against Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential : Emerging studies suggest that triazole derivatives may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth . The structural features of the triazole ring facilitate interactions with various biological targets involved in cancer progression.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key findings include:

  • Fluorination Effects : The introduction of fluorine atoms enhances lipophilicity and bioavailability while potentially increasing binding affinity to target enzymes . For instance, the difluorophenyl group significantly influences the compound's interaction with fungal enzymes.
  • Triazole Ring Modifications : Variations in substituents on the triazole ring can alter its biological profile. Compounds with electron-withdrawing groups generally exhibit improved antimicrobial activity due to enhanced interaction with active sites on microbial enzymes .

Case Studies

Several studies have highlighted the effectiveness of similar triazole derivatives:

  • Antifungal Study : A series of 1,2,4-triazole derivatives were evaluated for antifungal activity against Candida albicans. The most potent compound exhibited an MIC of 0.5 μg/mL compared to fluconazole's MIC of 256 μg/mL .
  • Antibacterial Evaluation : Another study assessed a library of triazole compounds against drug-resistant strains of Staphylococcus aureus. One derivative showed an MIC value significantly lower than that of standard antibiotics like ampicillin .
  • Anticancer Research : In vitro studies demonstrated that specific triazole derivatives could inhibit cell proliferation in various cancer cell lines by inducing cell cycle arrest and apoptosis .

Q & A

Q. Optimization Strategies :

  • Control pH (7.5–8.5) during alkylation to minimize side reactions .
  • Use polar aprotic solvents (e.g., DMF) to enhance triazole reactivity .
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity .

How can discrepancies in reported antifungal activity (MIC values) against Candida species be resolved?

Advanced
Variations in MIC values often arise from differences in:

  • Assay conditions (e.g., broth media, incubation time). For standardization, follow CLSI guidelines (e.g., RPMI 1640 media, 48h incubation) .
  • Fungal strains : Use reference strains (e.g., ATCC 90028 for C. albicans) to minimize genetic variability .
  • Compound stability : Assess metabolic degradation using liver microsome assays. Jiang et al. (2011) reported that fluorination at the propyl linker improves stability, reducing MIC variability .

What spectroscopic and crystallographic techniques are critical for structural validation?

Q. Basic

  • X-ray crystallography : Resolves stereochemistry and confirms the fluorophenyl-triazole spatial arrangement. For example, Kesternich et al. (2012) reported bond angles of 112.5°–117.3° for triazole-propyl linkages .
  • NMR : ¹H NMR distinguishes triazole protons (δ 7.8–8.2 ppm) and fluorophenyl protons (δ 6.8–7.4 ppm). ¹⁹F NMR confirms fluorine substitution patterns .

How does stereochemistry influence the compound’s antifungal efficacy?

Advanced
The (R,S)-configuration at the propyl linker enhances binding to fungal CYP51 (lanosterol 14α-demethylase). Key findings:

  • Docking studies : The (R)-configured triazole nitrogen coordinates with CYP51’s heme iron, while the (S)-fluorophenyl group occupies hydrophobic pockets .
  • Biological data : Enantiomerically pure forms show 4–8× lower MICs against Aspergillus fumigatus compared to racemic mixtures .

What structural modifications improve pharmacokinetic profiles without compromising antifungal activity?

Advanced
Structure-Activity Relationship (SAR) Strategies :

  • Propyl linker fluorination : Increases metabolic stability (t₁/₂ > 6h in human microsomes) .
  • Triazole N-substitution : Introducing hydrophilic groups (e.g., -OH) enhances aqueous solubility (logP reduction from 3.2 to 2.1) while retaining potency .
  • Fluorophenyl ring modifications : Electron-withdrawing groups (e.g., -CF₃) improve membrane penetration .

How can resistance mechanisms in fungal pathogens be investigated for this compound?

Q. Advanced

  • Gene overexpression assays : Identify upregulated efflux pumps (e.g., CDR1 in C. albicans) via qRT-PCR .
  • CYP51 mutations : Sequence resistant strains to detect mutations (e.g., Y132F) that reduce triazole binding .
  • Synergistic studies : Combine with efflux pump inhibitors (e.g., FK506) to restore susceptibility .

What computational methods predict binding modes to fungal targets?

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina model interactions with CYP51’s active site. Emami et al. (2008) identified critical hydrogen bonds between triazole and Tyr118 .
  • MD simulations : Assess binding stability over 100ns trajectories. Key parameters include RMSD (<2.0Å) and binding free energy (ΔG < -30 kcal/mol) .

How are metabolites of this compound identified and characterized?

Q. Advanced

  • In vitro metabolism : Incubate with liver microsomes and analyze via LC-MS/MS. Major metabolites include hydroxylated fluorophenyl derivatives (m/z +16) .
  • Isotopic labeling : Use ¹⁸F-labeled analogs (e.g., [¹⁸F]fluconazole) to track biodistribution and clearance in animal models .

What methods are effective for enantiomeric resolution of racemic mixtures?

Q. Advanced

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers (resolution factor >1.5) .
  • Crystallization-induced diastereomer resolution : Employ tartaric acid derivatives to isolate enantiopure forms .

How can researchers validate target engagement in vivo?

Q. Advanced

  • Biochemical assays : Measure ergosterol depletion in treated fungi via GC-MS. A 50% reduction indicates CYP51 inhibition .
  • Imaging techniques : Use fluorescent probes (e.g., BODIPY-labeled analogs) to visualize compound localization in fungal hyphae .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.